1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane
Overview
Description
“1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane” is a chemical compound with the empirical formula C6H4F9I . It is also known as 1H,1H,2H,2H-Perfluorohexyl iodide .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.370 and a density of 1.94 g/mL at 20 °C .Scientific Research Applications
Radical Addition Reactions
A study explored the photochemical behavior of compounds like Nonafluoro-2-iodo-2-methylpropane in the presence of ethylene and fluoroethylenes, which is related to the field of radical addition reactions in organic chemistry (Tedder, Walton, & Vertommen, 1979).
Synthesis of Deuterofluorocarbons
Research on the synthesis of deuterofluorocarbons from iodinated fluoroalkanes, including methods to produce compounds like 1-deutero-1,1,2,2,3,3,4,4,4-nonafluorobutane, demonstrates the importance of these compounds in the field of synthetic chemistry (Richardson et al., 2015).
Sustainable Fluorous Chemistry
The synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups highlight their application in sustainable chemistry and materials science, focusing on partition coefficients and toxicity (Lo et al., 2014).
Ligand Functionalization in Molecule-Based Electronics
Research on ligand functionalization using iodinated alkanes like 1-chloro-10-iododecane for synthesizing cyanide-bridged complexes has implications in molecule-based electronics (Li et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F9I/c1-2-3-4-6(20)5-7(11,12)8(13,14)9(15,16)10(17,18)19/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVTURCVXSGZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535647 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40735-32-8 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20535647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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